molecular formula C6H5F3N2 B14788293 3-(Difluoromethyl)-5-fluoropyridin-2-amine

3-(Difluoromethyl)-5-fluoropyridin-2-amine

Katalognummer: B14788293
Molekulargewicht: 162.11 g/mol
InChI-Schlüssel: SCASAWNTLLNICX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-5-fluoropyridin-2-amine is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic reagents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique biological properties.

    Organic Synthesis: The compound is valuable in organic synthesis for the construction of complex molecules.

    Biological Research: The compound is used in biological research to study the effects of fluorinated compounds on biological systems.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes. The compound can modulate the activity of enzymes by forming strong interactions with active site residues, leading to inhibition or activation of enzymatic functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-5-fluoropyridin-2-amine include other fluorinated pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluorine groups enhances its reactivity and stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H5F3N2

Molekulargewicht

162.11 g/mol

IUPAC-Name

3-(difluoromethyl)-5-fluoropyridin-2-amine

InChI

InChI=1S/C6H5F3N2/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H,(H2,10,11)

InChI-Schlüssel

SCASAWNTLLNICX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(F)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.